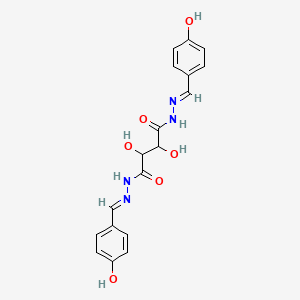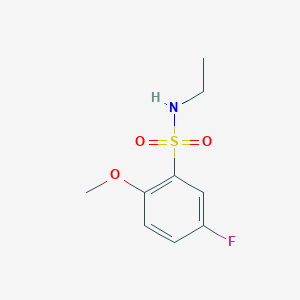![molecular formula C15H12N4O2S B6046631 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide” is a chemical compound with the molecular formula C9H9N3OS . It is also known as 5-Phenoxymethyl-[1,3,4]thiadiazol-2-ylamine .
Molecular Structure Analysis
The molecular structure of “N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide” can be represented by the InChI code: 1S/C9H9N3OS/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.26 . Its melting point is reported to be 124 degrees Celsius .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells . This compound, with its specific structure, may be investigated for its ability to bind to cancer cell DNA or proteins and inhibit their growth.
Antimicrobial Properties
Compounds with a 1,3,4-thiadiazole moiety have shown antimicrobial activity. The phenoxymethyl group attached to the thiadiazole ring could potentially enhance this property, making it a candidate for developing new antimicrobial drugs .
Kinase Inhibition
Some 1,3,4-thiadiazole derivatives have been found to inhibit protein kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This inhibition can be particularly useful in the treatment of diseases like chronic myelogenous leukemia, where specific kinases are overactive .
Enzyme Inhibition
The compound’s structure suggests that it could act as an inhibitor for enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. Inhibiting DHFR can lead to the suppression of cell division, which is a desirable effect in cancer treatment .
Anti-inflammatory and Analgesic Effects
Derivatives of 1,3,4-thiadiazole have been reported to possess anti-inflammatory and analgesic properties. The compound could be explored for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases .
Antidepressant and Antipsychotic Uses
The structural similarity of thiadiazole derivatives to certain neurotransmitters suggests that they could have applications in treating mental health disorders. Research into the compound’s effects on neurotransmitter uptake or receptor binding could open up new avenues for psychiatric medication .
Antifungal and Antimycobacterial Activities
The bioactive properties of thiadiazole derivatives extend to antifungal and antimycobacterial activities. This compound could be synthesized and tested against various fungal strains and Mycobacterium species to assess its therapeutic potential .
Anticonvulsant Potential
Given the anticonvulsant activity observed in some thiadiazole derivatives, this compound might be a candidate for the development of new antiepileptic drugs. Its interaction with neuronal ion channels or neurotransmitter systems could be key to its efficacy .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is the cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) . This enzyme plays a central role in controlling the differentiation and function of osteoclasts, whose overactivation can lead to osteoporosis .
Mode of Action
The compound interacts with cyt-PTPε by inhibiting its activity . Specifically, it exhibits an inhibitory effect against the dephosphorylation of cellular Src protein, which is a substrate of cyt-PTPε .
Biochemical Pathways
The inhibition of cyt-PTPε affects the biochemical pathways involved in osteoclast differentiation and function . By inhibiting cyt-PTPε, the compound destabilizes the podosome structure that is necessary for the bone-resorbing activity of osteoclasts . It also attenuates the cellular differentiation of monocytes into osteoclasts .
Result of Action
The result of the compound’s action is the inhibition of osteoclast differentiation and function, which could potentially be used to treat conditions like osteoporosis .
Propriétés
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(11-5-4-8-16-9-11)17-15-19-18-13(22-15)10-21-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCHQIVANKTHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-cyclohexylethyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046548.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6046572.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)
